8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one
Description
Chemical Structure and Molecular Formula
8-Methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a methyl group at position 8, a phenyl group at position 4, and a (3-methylphenyl)methoxy group at position 5. Its molecular formula is C₂₄H₂₀O₃, with a molecular weight of 356.42 g/mol . The (3-methylphenyl)methoxy substituent distinguishes it from positional isomers and analogs with varying substituents on the benzyl or chromen rings.
For example, and describe the preparation of 7-alkoxy coumarins using sulfuric acid-mediated reactions, which could be adapted for introducing the (3-methylphenyl)methoxy group .
Potential Applications Coumarin derivatives are widely studied for biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Properties
Molecular Formula |
C24H20O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
8-methyl-7-[(3-methylphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C24H20O3/c1-16-7-6-8-18(13-16)15-26-22-12-11-20-21(19-9-4-3-5-10-19)14-23(25)27-24(20)17(22)2/h3-14H,15H2,1-2H3 |
InChI Key |
HNGRAORUCDATBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches such as using environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one and its analogs:
Key Comparative Insights:
Substituent Position and Steric Effects The 3-methylphenyl vs. 4-methylphenyl positional isomers (C₂₄H₂₀O₃) differ in steric hindrance. In contrast, the 2-(4-methylphenyl)-2-oxoethoxy substituent (C₂₅H₂₀O₄) adds a ketone group, increasing polarity and hydrophilicity .
Heterocyclic vs. Aromatic Substituents
- Thiadiazole-containing derivatives (e.g., C₂₄H₁₆Cl₂N₄O₃S) exhibit marked cytotoxicity, likely due to enhanced electron-withdrawing effects and interactions with cellular targets .
- Simple benzyloxy or alkenyloxy groups (e.g., C₂₁H₂₀O₃) may prioritize membrane permeability over target specificity .
Crystallographic and Stability Considerations
- Compounds like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one form stable crystals via intramolecular C–H···O contacts and π-π stacking, critical for pharmaceutical formulation .
- The target compound’s (3-methylphenyl)methoxy group may similarly influence packing efficiency but requires empirical validation.
Synthetic Complexity
- Thiadiazole and triazole derivatives require multi-step syntheses (e.g., sulfuric acid-mediated cyclization in ), whereas benzyloxy analogs are typically synthesized via simpler alkylation reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
